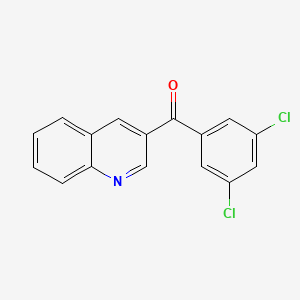

4-(3,5-Dichlorobenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3,5-Dichlorobenzoyl)quinoline; 97%” is a chemical compound with the molecular formula C16H9Cl2NO . It is available for purchase from various chemical suppliers .

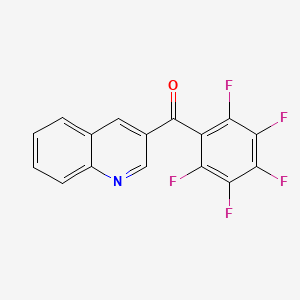

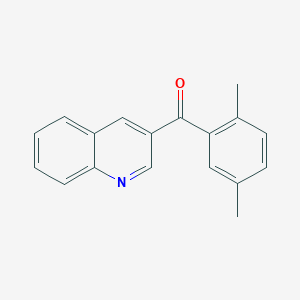

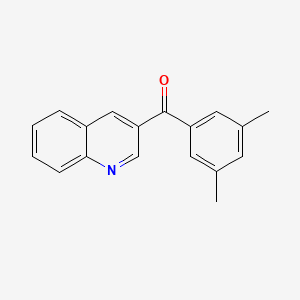

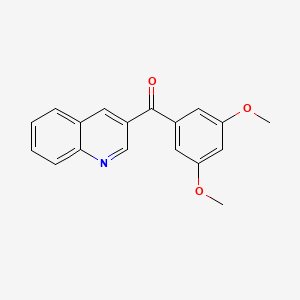

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dichlorobenzoyl)quinoline; 97%” consists of a quinoline ring attached to a 3,5-dichlorobenzoyl group .Scientific Research Applications

Antitumor Activity: Quinoline derivatives have shown promise as antitumor agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell growth makes them valuable targets for drug development .

Anticonvulsant Properties: Some quinoline-based compounds exhibit anticonvulsant activity. Researchers investigate their effects on neuronal excitability and ion channels, aiming to develop novel antiepileptic drugs .

Materials Science and Organic Electronics

Quinolines find applications in materials science and organic electronics due to their unique electronic properties:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives serve as electron transport materials in OLEDs. Their efficient luminescence and electron mobility contribute to brighter and more energy-efficient displays .

Photovoltaic Devices: Researchers explore quinoline-based materials for use in organic solar cells. Their tunable energy levels and good charge transport properties make them suitable candidates for photovoltaic applications .

Coordination Chemistry and Metal Complexes

Quinolines can form stable complexes with transition metal ions, leading to interesting properties:

Ligands in Coordination Chemistry: Quinoline derivatives act as ligands in coordination complexes. Their nitrogen atoms coordinate with metal ions, influencing reactivity and catalytic behavior .

Photophysical Properties: Metal complexes containing quinoline ligands exhibit intriguing photophysical properties, such as luminescence and photoinduced electron transfer. These properties are relevant for sensors and imaging applications .

Environmental Chemistry and Analytical Methods

Quinolines play a role in environmental monitoring and analysis:

- Fluorescent Probes : Researchers design quinoline-based fluorescent probes for detecting specific analytes (e.g., metal ions, pH changes) in environmental samples. These probes aid in environmental monitoring and pollution control .

Natural Product Synthesis

Quinolines serve as building blocks in the synthesis of natural products and bioactive compounds:

- Synthetic Intermediates : Researchers utilize quinoline derivatives as intermediates in the synthesis of alkaloids, antibiotics, and other complex molecules. Their versatile reactivity allows access to diverse chemical structures .

Mechanism of Action

Target of Action

Quinolines and quinolones, which are structurally similar to this compound, have been known to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . For instance, a series of 3-carbamido-4-amino quinolines targeted the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .

Mode of Action

Quinoline-based compounds have demonstrated high and selective activity attained through different mechanisms of action . For example, quinoline-based 1,2,3 triazoles emerged as a group of very potent antifungal compounds .

Biochemical Pathways

Quinoline and quinolone derivatives have been known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

Quinoline-based compounds have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

properties

IUPAC Name |

(3,5-dichlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-13-6-11(7-14(18)8-13)16(20)12-5-10-3-1-2-4-15(10)19-9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAANEWKIWXDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorobenzoyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)